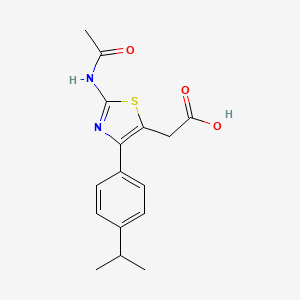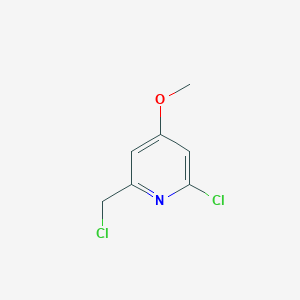
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methylthiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methylthiazol-2-amine is a heterocyclic compound that contains both pyrazole and thiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methylthiazol-2-amine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a thiazole derivative. One common method is the nucleophilic substitution reaction where the pyrazole ring is introduced to the thiazole ring under basic conditions. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) with potassium hydroxide (KOH) as the base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methylthiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on both the pyrazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methylthiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of agrochemicals and other industrial applications.
Mecanismo De Acción
The mechanism of action of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methylthiazol-2-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of the compound.
Thiazole derivatives: Compounds with similar thiazole rings that exhibit comparable biological activities.
Bis(pyrazolyl)methanes: Compounds with two pyrazole rings that have been studied for their biological properties.
Uniqueness
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methylthiazol-2-amine is unique due to its combined pyrazole and thiazole structure, which allows it to interact with a broader range of biological targets. This dual functionality makes it a versatile compound in scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C9H12N4S |
|---|---|
Peso molecular |
208.29 g/mol |
Nombre IUPAC |
4-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H12N4S/c1-5-4-6(2)13(12-5)8-7(3)14-9(10)11-8/h4H,1-3H3,(H2,10,11) |
Clave InChI |
IFRMRASBCGZPIM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C2=C(SC(=N2)N)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


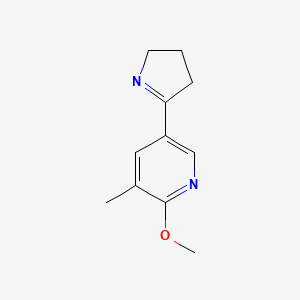
![5-[6-(4-phenylphenyl)cyclohexa-2,4-dien-1-yl]-1,2,4-triazol-3-one](/img/structure/B11813235.png)
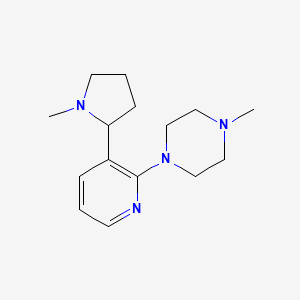
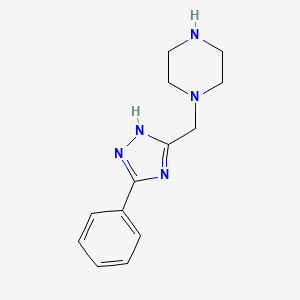


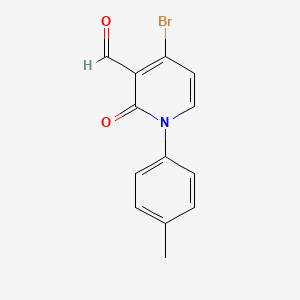


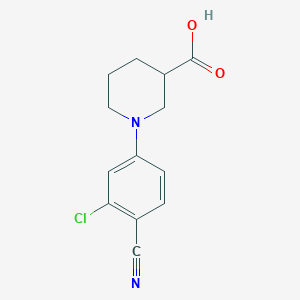

![2-(((5-Phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B11813291.png)
